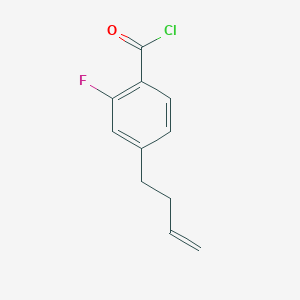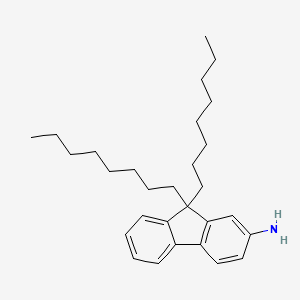
5-methyl-6,7-dihydroindolizin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-6,7-dihydroindolizin-8(5H)-one is a heterocyclic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6,7-dihydroindolizin-8(5H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6,7-dihydroindolizin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to more saturated derivatives using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, acids, or bases are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-methyl-6,7-dihydroindolizin-8(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound of the indolizine family.
6,7-dihydroindolizine: A similar compound with slight structural differences.
5-methylindolizine: Another derivative with a methyl group at a different position.
Uniqueness
5-methyl-6,7-dihydroindolizin-8(5H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-methyl-6,7-dihydro-5H-indolizin-8-one |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(11)8-3-2-6-10(7)8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
ORGIZWJJGUHOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C2=CC=CN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)

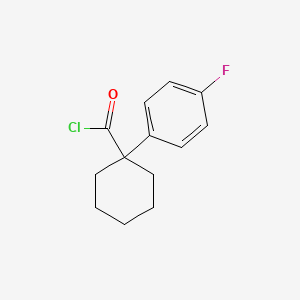

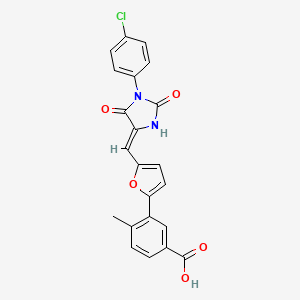
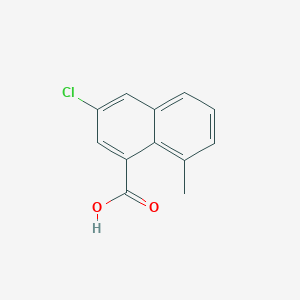
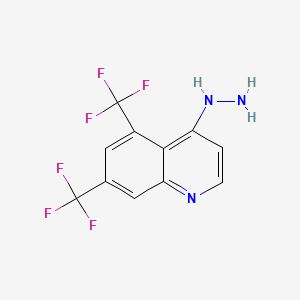
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
